5(6)-Carboxyfluorescein Diisobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

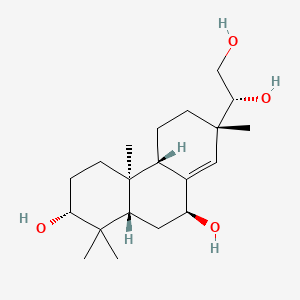

This would typically include the compound’s chemical formula, its structure, and its physical appearance .

Molecular Structure Analysis

This involves examining the arrangement of atoms in the molecule and the chemical bonds that hold these atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Preparative Method for Isomer Separation : Rossi and Kao (1997) developed an efficient method to separate 5- and 6-carboxyfluorescein, crucial for applications requiring isomer purity (Rossi & Kao, 1997).

Spectral Properties on Oligonucleotides : Kvach et al. (2007) demonstrated the synthesis of stable phosphoramidites of 5- and 6-carboxyfluorescein for oligonucleotide synthesis, highlighting the dye's importance in genetic research (Kvach et al., 2007).

Peroxidase-Like Catalytic Activity : Hu et al. (2017) discovered that 5-Carboxyfluorescein exhibits intrinsic peroxidase-like catalytic activity, useful for the biomimetic synthesis of nanostructured polymers (Hu et al., 2017).

Probing Liposome-Cell Interactions : Ralston et al. (1981) used 5(6)-carboxyfluorescein to study interactions between liposomes and cells, signifying its role in cellular and vesicle studies (Ralston et al., 1981).

Fluorescence Detection in Capillary Electrophoresis : Lau et al. (1998) explored the use of 5-carboxyfluorescein succinimidyl ester in detecting nanomolar concentrations of amino acids, emphasizing its analytical application (Lau et al., 1998).

Tracing Phloem Sap Translocation in Plants : Grignon et al. (1989) used 6(5)carboxyfluorescein as a tracer for studying phloem sap translocation in plants, providing insights into plant physiology and transport mechanisms (Grignon, Touraine, & Durand, 1989).

Fluorescence Quenching Mechanism in Liposomes : Chen and Knutson (1988) investigated the fluorescence quenching mechanism of carboxyfluorescein in liposomes, contributing to our understanding of dye-lipid interactions (Chen & Knutson, 1988).

Intracellular pH Measurement : Xia et al. (2019) tuned the pKa of 5-carboxylfluorescein with arginine-rich peptides for improved intracellular pH imaging, demonstrating its utility in biological research (Xia et al., 2019).

Counting Living Cells Using Fluorescent Enzyme Substrates : Sugata et al. (1991) used 5(and 6)-carboxyfluorescein diacetate for rapid counting of living cells, illustrating its application in microbiology and biotechnology (Sugata, Ohnishi, & Matsumoto, 1991).

Water Transport in Yeast Cells : Soveral et al. (2007) assessed water transport in yeast cells using 5- and-6-carboxyfluorescein, providing insights into cellular transport processes (Soveral, Madeira, Loureiro-Dias, & Moura, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

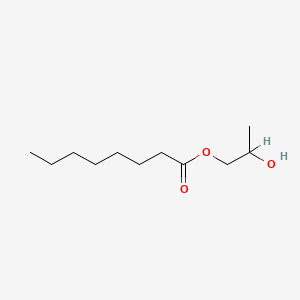

acetic acid;[6'-(2-methylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7.C2H4O2/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSBURABNGJYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=CC=CC=C5C(=O)O3.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661855 |

Source

|

| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-44-8 |

Source

|

| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B562197.png)

![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)